molecular formula C16H25NO3 B3847307 4-[5-(4-methoxyphenoxy)pentyl]morpholine

4-[5-(4-methoxyphenoxy)pentyl]morpholine

Cat. No. B3847307
M. Wt: 279.37 g/mol
InChI Key: FNSZQPPSWYDKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-methoxyphenoxy)pentyl]morpholine, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s to treat metabolic and cardiovascular diseases, but its potential as a performance-enhancing drug has also been explored.

Mechanism of Action

4-[5-(4-methoxyphenoxy)pentyl]morpholine activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ by 4-[5-(4-methoxyphenoxy)pentyl]morpholine leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved metabolic function. Additionally, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been shown to inhibit the expression of genes involved in inflammation and atherosclerosis, leading to its potential as a therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
4-[5-(4-methoxyphenoxy)pentyl]morpholine has been shown to increase endurance and improve exercise performance in animal models and human studies. It does so by increasing the expression of genes involved in fatty acid oxidation and glucose uptake, which provides more energy for muscle cells during exercise. 4-[5-(4-methoxyphenoxy)pentyl]morpholine has also been found to reduce fat mass and improve insulin sensitivity, which could be beneficial in treating obesity and type 2 diabetes. Additionally, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been shown to have anti-inflammatory and anti-atherogenic effects, which could be useful in preventing cardiovascular diseases.

Advantages and Limitations for Lab Experiments

4-[5-(4-methoxyphenoxy)pentyl]morpholine has several advantages as a research tool, including its ability to activate PPARδ selectively and its effectiveness in improving metabolic function. However, there are also limitations to its use in lab experiments, including its potential toxicity and the lack of long-term safety data. Additionally, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been banned by the World Anti-Doping Agency (WADA) as a performance-enhancing drug, which could limit its use in sports-related research.

Future Directions

There are several potential future directions for research on 4-[5-(4-methoxyphenoxy)pentyl]morpholine. One area of interest is its potential as a therapeutic agent for metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine the safety and efficacy of 4-[5-(4-methoxyphenoxy)pentyl]morpholine in humans, as well as its long-term effects. Additionally, research on the mechanism of action of 4-[5-(4-methoxyphenoxy)pentyl]morpholine could lead to the development of new drugs that target PPARδ for the treatment of various diseases. Finally, investigations into the potential performance-enhancing effects of 4-[5-(4-methoxyphenoxy)pentyl]morpholine could lead to new discoveries in sports science and exercise physiology.

Scientific Research Applications

4-[5-(4-methoxyphenoxy)pentyl]morpholine has been extensively studied for its potential therapeutic effects in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to increase fatty acid oxidation and improve glucose metabolism, which could be beneficial in treating obesity and type 2 diabetes. Additionally, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been found to have anti-inflammatory and anti-atherogenic effects, which could be useful in preventing cardiovascular diseases. In cancer research, 4-[5-(4-methoxyphenoxy)pentyl]morpholine has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

4-[5-(4-methoxyphenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-18-15-5-7-16(8-6-15)20-12-4-2-3-9-17-10-13-19-14-11-17/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSZQPPSWYDKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Methoxyphenoxy)pentyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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